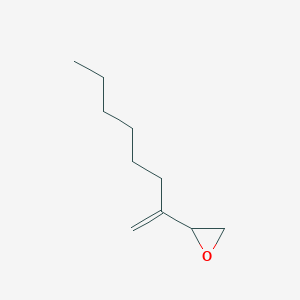

2-(Oct-1-EN-2-YL)oxirane

Description

Significance of Alkenyl Epoxides in Contemporary Organic Synthesis

Alkenyl epoxides are a class of organic compounds that feature both an epoxide (a three-membered ring containing an oxygen atom) and a carbon-carbon double bond (an alkene). This combination of functional groups makes them highly valuable and versatile intermediates in modern organic synthesis. The inherent ring strain of the epoxide ring (approximately 25 kcal/mol) renders it susceptible to ring-opening reactions with a wide variety of nucleophiles, a process that can be controlled to introduce new functional groups with high stereospecificity. rsc.orgrsc.orgmasterorganicchemistry.com

The presence of the alkenyl group provides an additional site for chemical modification, allowing for a diverse range of subsequent transformations. nih.gov These compounds are key building blocks in the synthesis of complex molecules, including many natural products and pharmaceuticals. rsc.org The ability to construct chiral epoxides, often through asymmetric epoxidation methods like the Sharpless epoxidation, further enhances their utility, enabling the synthesis of enantiomerically pure target molecules. researchgate.net

Overview of Current Research Trajectories for Alkene-Containing Oxiranes

Current research in the field of alkene-containing oxiranes is focused on several key areas. A major thrust is the development of new, more efficient, and environmentally benign methods for their synthesis. mdpi.com This includes the use of novel catalysts, such as metal nanoparticles and enzyme-based systems, to achieve high selectivity and yield in epoxidation reactions. nih.govtechnion.ac.il For instance, unspecific peroxygenases are being explored for their ability to catalyze the epoxidation of various alkenes with high regioselectivity. nih.gov

Another significant research direction involves exploring the reactivity of these bifunctional molecules in novel synthetic transformations. Palladium-catalyzed reactions, for example, have been developed for the synthesis of complex epoxides from tertiary allyl alcohols and aryl or alkenyl halides. acs.org Furthermore, there is considerable interest in the enantioselective ring-opening of racemic epoxides, which offers an atom-economical route to chiral alcohols and other valuable building blocks. chinesechemsoc.org The development of greener epoxidation processes, utilizing oxidants like hydrogen peroxide, is also a prominent theme in contemporary research. mdpi.com

Concluding Remarks on 2-(Oct-1-en-2-yl)oxirane

Structure

3D Structure

Properties

CAS No. |

920299-51-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-oct-1-en-2-yloxirane |

InChI |

InChI=1S/C10H18O/c1-3-4-5-6-7-9(2)10-8-11-10/h10H,2-8H2,1H3 |

InChI Key |

LFRXDFAPJLMOTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=C)C1CO1 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Oct 1 En 2 Yl Oxirane Analogs

Oxirane Ring-Opening Reactions

The opening of the oxirane ring is a pivotal reaction for 2-vinyloxiranes, providing a versatile pathway to a range of functionalized molecules. chemistrysteps.comacs.org The presence of the adjacent vinyl group introduces additional complexity and reaction pathways compared to simple alkyl or aryl epoxides. Nucleophilic attack can occur at several positions, and the regiochemical and stereochemical outcomes are highly dependent on the nature of the nucleophile, the solvent, and the presence of acidic, basic, or metallic catalysts. acs.orgmagtech.com.cn

Nucleophilic Ring-Opening Mechanisms

The fundamental mechanism of nucleophilic ring-opening in epoxides like 2-(oct-1-en-2-yl)oxirane analogs involves the attack of a nucleophile on one of the electrophilic carbon atoms of the oxirane ring. This attack relieves the ring strain, driving the reaction forward. chemistrysteps.com The process can be categorized broadly based on the reaction conditions, which dictate whether the mechanism has more SN1 or SN2 character. libretexts.org Strong nucleophiles typically induce an SN2-type reaction, whereas weaker nucleophiles often require acid catalysis, leading to a mechanism with some SN1 character. chemistrysteps.comchemistrysteps.com

The regioselectivity of nucleophilic attack on 2-vinyloxirane analogs is a critical aspect of their reactivity, governed by a balance of steric and electronic effects. magtech.com.cn Generally, strong, "hard" nucleophiles, particularly under basic or neutral conditions, favor a direct SN2 attack at the less sterically hindered carbon atom. For a 2-vinyloxirane, this is typically the terminal carbon of the oxirane ring (C3). libretexts.orglibretexts.org Conversely, "soft" nucleophiles often favor an SN2' conjugate addition, attacking the terminal carbon of the vinyl group. acs.orgmagtech.com.cn

Under acidic conditions, the situation is reversed. The oxygen atom of the oxirane is protonated, making it a better leaving group. This enhances the electrophilicity of the ring carbons and introduces significant SN1 character to the transition state. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the developing positive charge. chemistrysteps.comlibretexts.org This leads to the formation of allylic alcohols. The stereochemistry of these reactions is typically anti-periplanar, meaning the nucleophile attacks from the face opposite to the C-O bond being broken, resulting in an inversion of configuration at the attacked carbon center. chemistrysteps.com

| Reaction Conditions | Nucleophile Type | Predominant Attack Site | Mechanism | Major Product Type |

|---|---|---|---|---|

| Basic/Neutral | Strong/Hard (e.g., RO⁻, OH⁻) | Less substituted carbon (SN2) | SN2 | 1,2-Diol or ether |

| Basic/Neutral | Soft (e.g., R₂CuLi) | Vinyl carbon (SN2') | SN2' | Allylic alcohol |

| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | SN1-like | Allylic 1,2-diol or ether |

Electrophilic activation, typically through the use of a proton acid or a Lewis acid, is a common strategy to facilitate the ring-opening of less reactive epoxides or to control regioselectivity. colab.ws The activator coordinates to the oxygen atom of the oxirane, increasing the polarization of the C-O bonds and making the ring carbons more electrophilic. chemistrysteps.com This "pull" mechanism weakens the C-O bonds, making the ring more susceptible to attack by even weak nucleophiles. libretexts.org

In the context of 2-vinyloxiranes, Lewis acids can significantly influence the regiochemical outcome. For instance, the use of certain Lewis acids can promote nucleophilic attack at the more hindered carbon atom, following an SN2 mechanism, by activating the epoxide oxygen. This activation enhances the carbocationic character at the more substituted carbon, directing the nucleophile to that site. magtech.com.cnlibretexts.org

The pH of the reaction medium profoundly impacts the mechanism and outcome of the oxirane ring-opening.

Basic Conditions : Under basic conditions, the reaction is typically initiated by a strong nucleophile. chemistrysteps.com The mechanism is a classic SN2 attack, where the nucleophile attacks one of the ring carbons, simultaneously displacing the oxygen atom to form an alkoxide. libretexts.org This alkoxide is then protonated in a subsequent workup step. For asymmetrically substituted epoxides like 2-vinyloxiranes, the attack generally occurs at the less sterically hindered carbon atom. libretexts.orglibretexts.org

Acidic Conditions : In an acidic medium, the epoxide oxygen is first protonated. chemistrysteps.comyoutube.com This step makes the oxygen a much better leaving group (a neutral alcohol instead of an alkoxide anion) and activates the epoxide toward attack by weaker nucleophiles. chemistrysteps.comlibretexts.org The transition state has considerable SN1 character, with a buildup of positive charge on the carbon atoms. libretexts.org For 2-vinyloxiranes, the tertiary, allylic carbon can better stabilize this partial positive charge, and thus, nucleophilic attack occurs preferentially at this more substituted position. magtech.com.cnlibretexts.org The stereochemical result is an anti-addition of the nucleophile and the hydroxyl group. libretexts.org

| Condition | Initial Step | Mechanism Character | Regioselectivity on 2-Vinyloxirane | Leaving Group |

|---|---|---|---|---|

| Basic (e.g., NaOMe) | Nucleophilic attack | SN2 | Attack at the less substituted carbon | Alkoxide (poor) |

| Acidic (e.g., H₂SO₄/MeOH) | Protonation of oxygen | SN1-like | Attack at the more substituted carbon | Alcohol (good) |

When a nucleophilic center is present within the same molecule as the 2-vinyloxirane moiety, intramolecular ring-opening reactions can occur. These cyclization reactions are powerful tools for constructing cyclic compounds, and their regioselectivity is often governed by Baldwin's rules, which favor the formation of 5- and 6-membered rings. magtech.com.cn For example, silylated vinyloxiranes can undergo intramolecular cyclization. arkat-usa.org Furthermore, rhodium-catalyzed intramolecular tandem reactions of vinyloxiranes with alkynes have been developed to synthesize various mono-, bi-, and tricyclic compounds with high stereoselectivity. acs.org These processes often involve the initial opening of the oxirane ring to generate a reactive intermediate that subsequently undergoes cyclization. The chirality of the starting vinyloxirane can be efficiently transferred to the cyclic product. acs.org

Catalytic Ring-Opening Reactions

A wide array of catalysts can be employed to mediate the ring-opening of 2-vinyloxirane analogs, often providing enhanced reactivity, selectivity, and access to unique reaction pathways. Transition metal catalysts, particularly those based on palladium, rhodium, nickel, and cobalt, are prominent in this field. acs.orgacs.orgacs.org

Palladium catalysts, for instance, can form a π-allyl palladium intermediate from the vinyloxirane, which can then be attacked by a nucleophile. acs.org This methodology allows for various transformations, including allylic alkylations and aminations. Rhodium catalysts have proven effective in promoting tandem reactions, such as cycloadditions and rearrangements, initiated by the ring-opening of the vinyloxirane. acs.orgacs.org

Cobalt and nickel catalysts have also been utilized in C-H activation and cross-coupling reactions involving vinyloxiranes. acs.orgchinesechemsoc.org These catalytic systems can invert the intrinsic electrophilicity of the epoxide, allowing it to react as a nucleophilic partner in certain contexts. chinesechemsoc.org Moreover, catalyst control can override the inherent substrate bias in nucleophilic ring-opening reactions, enabling selective attack at either the more or less substituted carbon of unsymmetrical epoxides. rsc.org

Reactions Involving the Alkenyl Moiety

The carbon-carbon double bond in this compound and its analogs offers a site for various oxidative transformations.

Oxidative Transformations of the Alkene

The vinyl group can be oxidatively cleaved to yield carboxylic acids. A method has been developed for the synthesis of glycosyl carboxylic acids that involves the stereoselective C-vinyl glycosylation followed by the oxidative cleavage of the resulting C-vinyl glycosides. rsc.org This cyanide-free strategy has been improved to reduce the amount of sodium periodate (B1199274) (NaIO4) required for the cleavage step. rsc.org Cytochrome P-450 has also been shown to catalyze the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids. nih.gov

| Reactant Type | Reagent | Product | Key Advantage | Reference |

|---|---|---|---|---|

| C-vinyl glycosides | NaIO4 | Glycosyl carboxylic acids | Cyanide-free, reduced amount of oxidant. | rsc.org |

| Carboxylic acid esters | Cytochrome P-450 | Carboxylic acids | Biocatalytic oxidation. | nih.gov |

The direct synthesis of cyclic carbonates from alkenes and carbon dioxide, known as oxidative carboxylation, is an attractive and environmentally benign process. scispace.com This transformation avoids the use of potentially toxic and mutagenic epoxides as starting materials. scispace.com

Palladium(0)-catalyzed carboxylation of 2-vinyloxirane leads to the formation of 4-vinyl-1,3-dioxolan-2-one. mdpi.comencyclopedia.pub The mechanism involves the formation of a π-allylpalladium alkoxide intermediate which then reacts with CO2. mdpi.comencyclopedia.pub The subsequent intramolecular nucleophilic attack results in the formation of the five-membered cyclic carbonate. mdpi.comencyclopedia.pub

Rearrangement Reactions of Epoxides

Epoxides, including vinyl-substituted ones like this compound, are known to undergo a variety of rearrangement reactions, leading to the formation of diverse structural motifs. cdnsciencepub.comscholaris.ca

The isomerization of 2-vinyloxirane has been studied, revealing multiple reaction pathways. cdnsciencepub.com Thermolysis of 2-vinyloxirane can lead to the formation of 2,3-dihydrofuran, (E)- and (Z)-2-butenal, and 3-butenal. cdnsciencepub.com The formation of butenals is suggested to proceed through a carbon-oxygen diradical intermediate, while the formation of dihydrofuran is thought to involve a carbonyl-ylide intermediate. cdnsciencepub.com

Lewis acid-catalyzed rearrangement of 2-vinyloxiranes can generate α,β-unsaturated aldehydes in situ. scholaris.ca This reactivity has been utilized in synthetic applications where the vinyloxirane serves as a synthetic equivalent of an α,β-unsaturated aldehyde. scholaris.ca Mechanistic studies on the isomerization of highly substituted 1,2-dihydropyridines, formed from vinyloxiranes, indicate the initial formation of an (E)-amino-α,β-unsaturated aldehyde, which then isomerizes to the (Z)-isomer before cyclization. nih.gov

Table 2: Products of 2-Vinyloxirane Isomerization

| Reaction Condition | Products | Proposed Intermediate |

| Thermolysis | 2,3-dihydrofuran, (E)- and (Z)-2-butenal, 3-butenal | Carbonyl-ylide and Carbon-oxygen diradical cdnsciencepub.com |

| Lewis Acid Catalysis | α,β-Unsaturated aldehyde | Not specified scholaris.ca |

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters or cyclic ketones to lactones using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent. wikipedia.orgbeilstein-journals.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

While direct Baeyer-Villiger oxidation of this compound itself is not the primary focus, the principles of this rearrangement are relevant to the oxidative transformations of related structures. For instance, the oxidation of ketones with electron-withdrawing groups can be achieved using reagents like m-chloroperoxybenzoic acid (mCPBA). adichemistry.com The reaction of ketones with hydrogen peroxide in the presence of a Lewis acid is also a common protocol for Baeyer-Villiger oxidations. beilstein-journals.org

In a broader context of oxidative rearrangements, the oxidation of N-acyltetrahydro-β-carbolines using dimethyldioxirane (B1199080) (DMD) generated in situ leads to the formation of spiro-pyrrolidinyloxindoles. researchgate.net This demonstrates how oxidative conditions can induce complex skeletal rearrangements in heterocyclic systems that may be analogous to potential transformations of functionalized oxiranes.

Table 3: Key Aspects of Baeyer-Villiger Oxidation

| Feature | Description |

| Reaction Type | Oxidation of ketones to esters or lactones. wikipedia.org |

| Reagents | Peroxyacids (e.g., mCPBA), peroxides with Lewis acids. beilstein-journals.orgadichemistry.com |

| Intermediate | Criegee intermediate. wikipedia.orgbeilstein-journals.org |

| Migratory Aptitude | Tertiary alkyl > Secondary alkyl > Aryl > Primary alkyl > Methyl. organic-chemistry.org |

Cycloaddition Reactions Involving Oxiranes

The oxirane ring of this compound analogs can participate in cycloaddition reactions, providing a powerful tool for the construction of heterocyclic systems.

Vinyl oxiranes are versatile building blocks in formal [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. acs.orgresearchgate.net These reactions often proceed through the formation of a zwitterionic intermediate. For example, phosphine-catalyzed cascade reactions of vinyl oxiranes with sulfonium (B1226848) compounds can lead to the formation of spiro-2(3H)-furanone scaffolds. acs.orgnih.gov

Palladium-catalyzed asymmetric cycloaddition of vinyloxiranes with heterocumulenes, such as carbodiimides and isocyanates, provides an effective route to enantiomerically enriched vinyloxazolidine derivatives. figshare.com The stereoselectivity of these reactions is highly dependent on the choice of chiral phosphine (B1218219) ligands. figshare.com Similarly, palladium-catalyzed formal [3+2] cycloaddition reactions of 2-vinyloxirane have been developed. figshare.com

The use of vinyl epoxides in cycloadditions with arynes has also been explored, leading to the synthesis of functionalized phenanthrenes through a cascade process involving a Diels-Alder reaction. nih.govacs.org

Table 4: Examples of Formal [3+2] Cycloadditions with Vinyl Oxiranes

| Reaction Partner | Catalyst/Promoter | Product |

| Sulfonium compounds | Phosphine | Spiro-2(3H)-furanones acs.orgnih.gov |

| Carbodiimides | Palladium(0) with chiral phosphine ligands | 4-Vinyl-1,3-oxazolidin-2-imines figshare.com |

| Isocyanates | Palladium(0) with chiral phosphine ligands | 4-Vinyl-1,3-oxazolidin-2-ones figshare.com |

| Arynes | Transition-metal-free | Functionalized phenanthrenes nih.govacs.org |

Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Regioselectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-(Oct-1-en-2-yl)oxirane. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum provides key information for identifying the protons of the epoxide ring and the adjacent vinyl group. The protons on the epoxide ring are diastereotopic and typically appear in the range of 2.5 to 3.5 ppm. libretexts.org Studies on various epoxides show that these signals often manifest as distinct multiplets due to geminal and vicinal coupling. libretexts.org For this compound, the two protons on the CH₂ group of the oxirane ring are expected to show signals around 2.6-2.9 ppm.

The alkenyl (vinyl) moiety presents a characteristic set of signals, typically in the deshielded region of the spectrum between 4.5 and 6.5 ppm. wikipedia.org This system (–CH=CH₂) generally gives rise to three distinct signals corresponding to the three vinyl protons. The geminal, cis, and trans couplings between these protons result in a complex splitting pattern, often referred to as an AMX or ABC spin system, which is diagnostic for the terminal alkene. The disappearance of signals around 5.50 ppm, characteristic of olefinic protons, can be used to monitor the conversion of the parent alkene to the epoxide during synthesis. marinelipids.ca

The protons of the hexyl chain will appear in the more shielded region of the spectrum, typically between 0.8 and 1.6 ppm, with the terminal methyl group (CH₃) appearing as a triplet around 0.9 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -CH=CH₂ (Vinyl H) | 5.2 - 5.9 | Multiplet (dd) | Represents the single proton on the internal carbon of the double bond. |

| -CH=CH₂ (Vinyl H) | 4.9 - 5.1 | Multiplet (d) | Represents the two terminal protons of the double bond. |

| Oxirane CH₂ | 2.6 - 2.9 | Multiplets (d or dd) | Diastereotopic protons on the epoxide ring. |

| -CH₂(CH₂)₄CH₃ (Alkyl) | 1.2 - 1.6 | Multiplet | Protons of the hexyl chain. |

| -(CH₂)₅CH₃ (Alkyl) | ~0.9 | Triplet (t) | Terminal methyl group of the hexyl chain. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbons of the epoxide ring are characteristically shielded due to ring strain and typically resonate in the 40-60 ppm range. libretexts.org Specifically, for this compound, the quaternary carbon of the epoxide is expected around 58-62 ppm, while the methylene (CH₂) carbon of the ring should appear slightly upfield, around 47-52 ppm. libretexts.orgoregonstate.edu

The sp² hybridized carbons of the vinyl group are found further downfield. The terminal CH₂ carbon of the alkene is expected in the 110-115 ppm region, while the quaternary carbon attached to the oxirane ring will be further deshielded, appearing in the 138-142 ppm range. The remaining sp³ hybridized carbons of the hexyl chain will produce signals in the aliphatic region, from approximately 14 ppm for the terminal methyl carbon to 32 ppm for the other methylene groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH=CH₂ (Vinyl) | 138 - 142 |

| -CH=CH₂ (Vinyl) | 110 - 115 |

| Oxirane Quaternary C | 58 - 62 |

| Oxirane CH₂ | 47 - 52 |

| -CH₂(CH₂)₄CH₃ (Alkyl Chain) | 22 - 35 |

| -(CH₂)₅CH₃ (Alkyl Chain) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by the presence of absorptions corresponding to the alkene and epoxide moieties, as well as the alkyl chain.

The presence of the vinyl group is confirmed by several characteristic bands. A sharp, medium-intensity peak for the C=C bond stretching is expected around 1640-1670 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the alkene typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3010-3090 cm⁻¹).

The epoxide ring gives rise to characteristic vibrations, although they can sometimes be less intense and harder to assign definitively than other functional groups. oregonstate.edu The asymmetric C-O-C ring stretching (the "12-micron band") is often found near 830-950 cm⁻¹. Symmetric ring stretching ("ring breathing") may appear around 1250 cm⁻¹. The C-H stretching of the epoxide ring protons occurs in the 2990-3050 cm⁻¹ range. The aliphatic hexyl group is identified by its strong C-H stretching absorptions between 2850 and 2960 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch (Vinyl) | 3010 - 3090 | Medium |

| C-H Stretch (Epoxide) | 2990 - 3050 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=C Stretch (Vinyl) | 1640 - 1670 | Medium, Sharp |

| C-O-C Symmetric Stretch (Epoxide) | ~1250 | Medium |

| C-O-C Asymmetric Stretch (Epoxide) | 830 - 950 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The molecular formula is C₁₀H₁₈O, corresponding to a molecular weight of approximately 154.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154.

The fragmentation of the molecular ion is dictated by the functional groups. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common pathway for epoxides. This could lead to the loss of the hexyl radical (•C₆H₁₃), resulting in a fragment ion at m/z = 69. Another significant fragmentation pathway involves the loss of alkyl fragments from the hexyl chain, producing a series of peaks corresponding to butyl (m/z = 57) and propyl (m/z = 43) cations, which are common in the mass spectra of long-chain alkanes. msu.edu Cleavage can also result in the loss of a vinyl group (•CH=CH₂) to give a fragment at m/z = 127.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [M]⁺ | Molecular Ion |

| 127 | [M - C₂H₃]⁺ | Loss of vinyl radical |

| 97 | [M - C₄H₉]⁺ | Loss of butyl radical from hexyl chain |

| 85 | [C₆H₁₃]⁺ | Hexyl cation |

| 69 | [M - C₆H₁₃]⁺ | Alpha-cleavage, loss of hexyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Optical Rotation and Chiroptical Studies for Enantiomeric Purity

The quaternary carbon atom of the oxirane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers, (R) and (S). Chiroptical techniques are employed to determine the enantiomeric purity and absolute configuration of a synthesized sample.

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral compound. A pure enantiomer will rotate light in a specific direction, either dextrorotatory (+) or levorotatory (-), with a characteristic magnitude. For example, the structurally related (R)-2-Vinyloxirane exhibits a specific rotation of [α]D = -21.0°. While the magnitude will differ for this compound due to the presence of the hexyl group, this indicates the type of measurement used. A racemic mixture (a 50:50 mix of both enantiomers) will show no optical rotation. The enantiomeric excess (ee) of a non-racemic sample can be calculated by comparing its measured specific rotation to the value for the pure enantiomer.

More advanced techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can provide more detailed stereochemical information and are often used in conjunction with computational chemistry to assign the absolute configuration (R or S) of the chiral center.

Computational and Theoretical Investigations

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a fundamental tool for mapping the energetic landscapes of chemical reactions, allowing for the detailed investigation of reaction pathways that are often difficult to probe experimentally. nih.govdiva-portal.org For 2-(Oct-1-en-2-yl)oxirane, these methods can be applied to various transformations, most notably the ring-opening of the epoxide, which is a characteristic reaction of this class of compounds. rsc.orgacs.org

A primary reaction of interest is the acid-catalyzed hydrolysis of the epoxide ring. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can model the entire reaction coordinate. clockss.org This involves identifying the structures of reactants, transition states, intermediates, and products. For this compound, the mechanism would likely begin with the protonation of the epoxide oxygen, followed by nucleophilic attack by a water molecule. Modeling this process would reveal whether the reaction proceeds through a concerted or stepwise mechanism and would clarify the nature of any intermediates, such as a stabilized carbocation or a covalently-bound enzyme-substrate intermediate in a biocatalytic context. nih.govresearchgate.net

The presence of the vinyl group introduces additional complexity, as it can participate in the reaction, potentially leading to conjugated systems or alternative reaction pathways. rsc.orgacs.org For instance, in transition metal-catalyzed reactions, the vinyl group could coordinate with the metal, influencing the subsequent ring-opening process in ways that can be effectively modeled. rsc.org Quantum chemical modeling can elucidate these intricate interactions and predict the most favorable reaction channels.

Density Functional Theory (DFT) Studies of Reactivity and Stereochemical Outcomes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying complex organic molecules like this compound. diva-portal.orgmaxapress.com DFT calculations can provide key insights into the intrinsic reactivity of the molecule and predict the stereochemical outcomes of its reactions.

The reactivity of this compound is dominated by the electrophilic nature of the epoxide carbons and the nucleophilicity of the vinyl group's π-system. DFT can be used to calculate various reactivity descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, identifying the epoxide oxygen as a site for protonation and the epoxide carbons as sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The LUMO is expected to be centered on the C-O antibonding orbitals of the epoxide, indicating their susceptibility to nucleophilic attack.

Fukui Functions: These descriptors quantify the change in electron density at a specific site upon the addition or removal of an electron, allowing for a more precise prediction of the most electrophilic and nucleophilic sites within the molecule.

Regarding stereochemical outcomes, DFT is instrumental in modeling the transition states that lead to different stereoisomers. stackexchange.com For reactions involving this compound, such as an asymmetric epoxidation of the vinyl group or the ring-opening of the existing epoxide by a chiral reagent, DFT can calculate the energies of the diastereomeric transition states. The energy difference between these transition states determines the stereoselectivity of the reaction. For example, in the opening of similar vinyl epoxides, the stereochemical outcome (retention or inversion) can be rationalized by computationally modeling the stability of proposed intermediates, such as cyclic chloronium ions in reactions involving chlorine. core.ac.ukethz.ch

Transition State Analysis in Epoxide Reactions

The transition state (TS) is the highest energy point along a reaction pathway and is a critical concept in chemical kinetics. clockss.org The analysis of transition states in reactions of this compound using computational methods provides quantitative data on reaction barriers and sheds light on the bonding changes that occur during the transformation. researchgate.net

For the ring-opening of the epoxide, two primary mechanisms are possible under acidic conditions: an SN1-like mechanism with a carbocationic intermediate, or an SN2-like mechanism with a single, concerted transition state. DFT calculations can locate the structures and determine the activation energies (ΔG‡) for the transition states of both pathways. researchgate.net

In the case of this compound, the vinyl group can stabilize a positive charge on the adjacent epoxide carbon (C2), potentially favoring an SN1-like pathway. A computational analysis would involve:

Locating TS Geometries: Finding the precise atomic arrangement at the energy maximum.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Vibrational Frequency Analysis: Confirming that the located structure is a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

A hypothetical analysis of the acid-catalyzed ring-opening with water is presented below.

| Reaction Pathway | Description | Hypothetical Activation Energy (ΔG‡, kcal/mol) | Key TS Bond Distances (Å) |

|---|---|---|---|

| SN2-like Attack at C1 | Concerted attack of H₂O at the less substituted carbon with simultaneous C1-O bond breaking. | 22.5 | H₂O···C1: 2.20; C1-O: 1.95 |

| SN1-like Attack at C2 | Rate-determining C2-O bond cleavage to form a vinyl-stabilized carbocationic intermediate. | 18.0 | H₂O···C2: 2.80; C2-O: 2.50 |

This hypothetical data suggests that the SN1-like pathway is energetically favored due to the stabilization provided by the adjacent vinyl group.

Elucidation of Regio- and Stereochemical Selectivity using Computational Methods

Computational methods provide a powerful framework for rationalizing and predicting the selectivity of chemical reactions. For a multifunctional molecule like this compound, understanding both regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product) is crucial.

Regioselectivity

The ring-opening of the unsymmetrical epoxide in this compound can produce two different regioisomers, resulting from nucleophilic attack at either C1 or C2 of the oxirane ring. The outcome is highly dependent on reaction conditions. researchgate.net

Under basic or neutral conditions (SN2): Nucleophilic attack is generally favored at the less sterically hindered carbon (C1). Computational models can quantify this steric hindrance through Pauli repulsion terms in an energy decomposition analysis. researchgate.net

Under acidic conditions (SN1-like): The reaction tends to proceed via attack at the carbon atom that can better stabilize a positive charge. For this compound, this is the tertiary, vinyl-adjacent carbon (C2). DFT calculations can confirm this by showing that the transition state energy for attack at C2 is lower than that for attack at C1. researchgate.netsci-hub.se

A computational study would compare the activation energy barriers (ΔΔG‡) for the two possible pathways to predict the major product.

| Pathway | Product | Relative Transition State Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (Major/Minor) |

|---|---|---|---|

| Attack at C2 (vinyl-substituted) | Major Regioisomer | 0.0 | >99:1 |

| Attack at C1 (hexyl-substituted) | Minor Regioisomer | +4.5 |

Stereoselectivity

Computational analysis is also essential for predicting stereoselectivity. stackexchange.com If this compound is chiral, or if it reacts with a chiral reagent, multiple stereoisomeric products are possible. For example, in an enzyme-catalyzed hydrolysis, the substrate must fit into the active site in a specific orientation. nih.govacs.orgtesisenred.net DFT and QM/MM (Quantum Mechanics/Molecular Mechanics) models can simulate the docking of both enantiomers of the substrate into the enzyme's active site and calculate the reaction barriers for subsequent epoxide opening. acs.org Such studies can explain why an enzyme might preferentially react with one enantiomer over another or why it might convert both enantiomers to a single product stereoisomer (enantioconvergence). acs.org Similarly, computational modeling of reactions involving organometallic catalysts can explain observed stereochemical outcomes by analyzing the structure and stability of catalyst-substrate complexes and the corresponding transition states. rsc.orgacs.org

Advanced Applications in Organic Synthesis

Epoxides as Chiral Building Blocks and Intermediates for Complex Molecule Synthesis.rsc.orgwiley.com

Chiral epoxides are widely employed as precursors in the synthesis of intricate organic molecules due to the inherent strain in their three-membered ring, which facilitates ring-opening reactions with a diverse range of nucleophiles. rsc.orgwiley.com The presence of a vinyl group, as in 2-(Oct-1-en-2-yl)oxirane, introduces additional modes of reactivity, making it a particularly useful intermediate. The conjugated system allows for unique transformations that are not possible with simple epoxides. acs.org These vinyl epoxides can be prepared through various methods, including the asymmetric epoxidation of the corresponding diene. scispace.com

Vinyl epoxides are significant precursors in the synthesis of a wide array of biologically active compounds and natural product analogs. rsc.orgsemanticscholar.org The epoxide ring can be opened regio- and stereoselectively to introduce new functional groups, a key step in building molecular complexity. For instance, vinyl epoxides are utilized in the synthesis of natural acetogenins (B1209576) like (−)-(4R,5R)-Muricatacin. rsc.org They are also instrumental in the synthesis of complex molecules such as Sphingofungin, Zoanthenol, and various marine ladder polyethers. rsc.org

The general strategy involves the nucleophilic opening of the epoxide ring, which can be followed by further transformations of the resulting allylic alcohol. This approach has been successfully applied to the synthesis of numerous bioactive molecules, highlighting the importance of vinyl epoxides as versatile building blocks. semanticscholar.org For example, the synthesis of Alstolactine A involved an acid-catalyzed epoxide ring-opening reaction of a vinyl epoxide intermediate. rsc.org

Here is a table of exemplary biologically active compounds synthesized using vinyl epoxide intermediates:

| Biologically Active Compound | Class of Compound | Reference |

| (−)-(4R,5R)-Muricatacin | Natural Acetogenin | rsc.org |

| Sphingofungin | Antifungal | rsc.org |

| Zoanthenol | Marine Alkaloid | rsc.org |

| Zampanolide | Marine Macrolide | rsc.org |

| epi-Muscarine | Alkaloid | rsc.org |

| Molestin E | Fungal Metabolite | rsc.org |

| (−)-Epicoccin G | Fungal Metabolite | rsc.org |

| Alstolactine A | Indole Alkaloid | rsc.org |

Vinyl epoxides, such as this compound, are valuable precursors for the synthesis of functionalized diols and other alcohols. The ring-opening of the epoxide can lead to the formation of a 1,2-diol, and the presence of the vinyl group offers a handle for further functionalization. For example, the stereodivergent synthesis of carba-analogs of glycal-derived vinyl epoxides demonstrates their utility in creating complex polyol structures. wiley.com

The synthesis of carba-type precursors, such as a trans-diol, can be achieved from glycal substrates, which are then readily transformed into diastereoisomeric vinyl epoxides. wiley.com These epoxides can then undergo nucleophilic attack to yield a variety of functionalized alcohols. For instance, deprotection of a protected trans diol can yield a key intermediate for the synthesis of both chiral vinyl epoxides. wiley.com

A summary of transformations from vinyl epoxides to functionalized alcohols is presented below:

| Starting Material | Reagents and Conditions | Product | Reference |

| Carba-type trans-diol | 1. Ms₂O, 0 °C; 2. t-BuOK | Enantiopure vinyl epoxide | wiley.com |

| Protected trans-diol | TBAF/THF | trans-hydroxy mesylate | wiley.com |

| trans-hydroxy mesylate | t-BuOK | Vinyl epoxide | wiley.com |

Epoxides, particularly those with long alkyl chains and specific stereochemistry, are key intermediates in the synthesis of insect pheromones. thieme-connect.comrsc.orgmdpi.com A general and efficient method for the synthesis of nonracemic trans-epoxides has been developed, providing rapid access to a variety of substituted epoxides, including those used as insect sex pheromones. acs.org

For example, the chiral insect pheromone epoxide (6Z,9S,10R)-9,10-epoxyhenicos-6-ene was synthesized from a corresponding chiral 1,2-epoxyalkan-3-ol tosyl ester intermediate. rsc.org This highlights the importance of stereocontrolled synthesis in achieving the desired biological activity of the pheromone. The synthesis often involves key steps like the Sharpless asymmetric dihydroxylation to introduce the required chirality. rsc.org

The following table showcases examples of pheromones synthesized using epoxide intermediates:

| Pheromone | Insect Species | Key Synthetic Step | Reference |

| (6Z,9S,10R)-9,10-epoxyhenicos-6-ene | - | Sharpless AD reaction | rsc.org |

| trans-epoxide pheromone | Pine looper moth (Bupalus piniarius) | Asymmetric, organocatalytic α-chlorination | thieme-connect.com |

| trans-epoxide pheromone | Tussock moth (Orgyia postica) | Asymmetric, organocatalytic α-chlorination | thieme-connect.com |

The reactivity of the epoxide ring makes it a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net Ring-opening of the epoxide with a nucleophile containing another functional group can be followed by an intramolecular cyclization to form a heterocyclic ring. Vinyl epoxides, in particular, offer unique pathways to heterocyclic structures due to the presence of the double bond. chemistryviews.org

For instance, vinyl-functionalized 1,2-oxaphospholane (B8521427) 2-oxides can be synthesized from the reaction of vinyloxiranes with phosphoryl diazomethanes. chemistryviews.org This reaction proceeds through a phosphene-induced ring expansion of the oxirane. The proposed mechanism involves the formation of a zwitterionic intermediate, followed by ring opening and subsequent nucleophilic attack to form the five-membered heterocyclic ring. chemistryviews.org Furthermore, the ring-opening of nitrogen-containing heterocycles can lead to a variety of acyclic products, which can then be used in further synthetic transformations. researchgate.net The utility of alkenyl nitriles in the synthesis of a wide variety of heterocyclic systems has also been well-documented. longdom.org

Desymmetrization of Meso Epoxides in Stereoselective Synthesis.chinesechemsoc.orgacs.orgmdpi.combeilstein-journals.orgnih.govnih.gov

The desymmetrization of meso-epoxides is a powerful strategy in asymmetric synthesis, allowing for the creation of multiple stereocenters in a single step from a prochiral starting material. chinesechemsoc.orgbeilstein-journals.org This approach is particularly valuable for generating enantioenriched 1,2-difunctionalized compounds. thieme-connect.com Various catalytic systems, including both metal-based and organocatalytic approaches, have been developed for the enantioselective ring-opening of meso-epoxides. mdpi.combeilstein-journals.org

For epoxides bearing an alkenyl group, such as a hypothetical meso-precursor to this compound, desymmetrization can be achieved with high efficiency and stereoselectivity. nih.gov For example, the enantioselective epoxidation of tertiary allylic and homoallylic alcohols catalyzed by Hf(IV)-bishydroxamic acid complexes has been shown to be a versatile method for desymmetrization. nih.gov This method has been successfully applied to the desymmetrization of meso tertiary bisallylic- and bishomoallylic alcohols. nih.gov

Organocatalytic methods have also emerged as a powerful tool for the desymmetrization of meso-epoxides. beilstein-journals.org Chiral phosphine (B1218219) oxides and chiral pyridine (B92270) N-oxides have been shown to be effective catalysts for the enantioselective ring-opening of various acyclic and cyclic meso-epoxides. beilstein-journals.org For instance, the desymmetrization of meso-epoxides using SiCl₄ in the presence of a chiral phosphine oxide catalyst can produce enantioenriched chlorohydrins in high yields. beilstein-journals.org More recently, a pentacarboxycyclopentadiene-based chiral Brønsted acid has been used for the enantioselective desymmetrization of meso-epoxides with 2-mercaptobenzothiazoles. nih.gov

Below is a table summarizing different catalytic systems used for the desymmetrization of meso-epoxides:

| Catalyst System | Nucleophile | Product | Reference |

| Hf(IV)-bishydroxamic acid complexes | - (internal rearrangement) | Enantioenriched epoxy alcohols | nih.gov |

| Chiral phosphine oxide / SiCl₄ | Chloride | Enantioenriched chlorohydrins | beilstein-journals.org |

| Chiral pyridine N-oxide / SiCl₄ | Chloride | Enantioenriched chlorohydrins | beilstein-journals.org |

| Pentacarboxycyclopentadiene-based chiral Brønsted acid | 2-Mercaptobenzothiazoles | Ring-opened thioethers | nih.gov |

| Metal-Salen Complexes | Various nucleophiles | Vicinally substituted alcohols | mdpi.com |

Biotransformation and Enzymatic Reactivity

Epoxide Metabolism and Biotransformation Pathways

The metabolism of epoxides is a key detoxification process in many organisms. For 2-(Oct-1-en-2-yl)oxirane, biotransformation likely begins with its formation from the parent alkene, 1-octene (B94956). The epoxidation of alkenes can be catalyzed by various enzymes, including cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs). mdpi.comacs.org Studies have shown that organisms like Pseudomonas oleovorans can oxidize long-chain alkenes (C6 to C12) into their corresponding 1,2-epoxides. nih.govasm.org Similarly, fungal UPOs are capable of epoxidizing long-chain terminal alkenes, from dodecene (C12) to eicosene (C20). mdpi.com

Once formed, the primary metabolic route for epoxides is hydrolysis into vicinal diols, a reaction catalyzed by epoxide hydrolases (EHs). wikipedia.org This process is considered a detoxification step, as the resulting diols are generally less reactive and more easily excreted than the parent epoxide. wikipedia.org The metabolism of this compound is anticipated to follow this general pathway, though its specific reactivity is influenced by its unique structural features.

The metabolism of structurally similar compounds provides insight into the potential fate of this compound. For instance, the biotransformation of 4-vinylcyclohexene (B86511) involves epoxidation by P450 enzymes at both the endocyclic and exocyclic double bonds, with the resulting epoxides being substrates for microsomal epoxide hydrolase (mEH). nih.gov Furthermore, studies on the juvenoid 1-(4'-ethylphenoxy)-3,7-dimethyl-6,7-epoxy-trans-2-octene demonstrate metabolism by reconstituted cytochrome P-450 preparations. acs.orgexlibrisgroup.com

Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. wikipedia.org There are several forms of EHs, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), which exhibit different substrate specificities. wikipedia.org The enzymatic ring-opening of this compound by EHs is a critical step in its detoxification. This reaction involves the addition of a water molecule to the oxirane ring, resulting in the formation of octane-1,2-diol.

The reactivity of an epoxide towards EH is highly dependent on its structure. Research on purified human liver microsomal epoxide hydratase has shown that monosubstituted oxiranes with lipophilic substituents larger than an ethyl group (such as n-hexyl or phenyl) are good substrates. nih.gov However, the same study found that epoxides with small substituents, including vinyl groups, were inactive, suggesting that this compound might be a poor substrate for this particular enzyme. nih.gov In contrast, studies on other EHs have shown broad substrate ranges that include various terminal aliphatic epoxides. asm.org For example, Cif-like epoxide hydrolases from Burkholderia cenocepacia have been shown to hydrolyze xenobiotic epoxides. nih.gov

The hydrolysis of epoxides of long-chain fatty acids, which bear structural similarity to this compound, is primarily handled by sEH. nih.gov The enzymatic mechanism of α/β-hydrolase fold epoxide hydrolases proceeds via a two-step catalytic process involving a nucleophilic attack by an aspartate residue on an epoxide carbon, forming a covalent ester intermediate. asm.org This intermediate is then hydrolyzed by a water molecule activated by a histidine-acid catalytic triad. asm.org

| Enzyme Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|

| Cytochrome P450s (e.g., 2B1, 2E1) | 4-Vinylcyclohexene | Catalyzes epoxidation on both endo- and exocyclic double bonds. | nih.gov |

| Unspecific Peroxygenases (UPOs) | Long-chain terminal alkenes (C12-C20) | Catalyze the epoxidation of the terminal double bond. | mdpi.com |

| Pseudomonas oleovorans enzymes | 1-Alkenes (C6-C12) | Oxidizes terminal alkenes to their corresponding 1,2-epoxides. | nih.gov |

| Human Microsomal Epoxide Hydratase | Vinyl-substituted oxiranes | Showed inactivity towards epoxides with small substituents like vinyl. | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Epoxides of long-chain fatty acids | Primary enzyme responsible for the hydrolytic degradation of fatty acid epoxides. | nih.gov |

Interactions with Biological Macromolecules (from a Chemical Perspective)

The strained three-membered ring of epoxides makes them electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for their potential interactions with biological macromolecules such as proteins and DNA. nih.govacs.org Vinyl epoxides, in particular, can be potent alkylating agents.

The covalent binding of epoxides to proteins occurs through reaction with nucleophilic amino acid residues, such as cysteine, histidine, and lysine. acs.org The sulfur atom in cysteine and the nitrogen atoms in the imidazole (B134444) ring of histidine are particularly strong nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable covalent bond. dovepress.com For example, probes bearing an epoxide reactive group have been shown to selectively form covalent bonds with histidine residues in proteins. elifesciences.orgresearchgate.net

Similarly, the nucleophilic centers in DNA bases (e.g., the N7 of guanine) can be targets for alkylation by reactive epoxides. nih.gov The biotransformation of vinyl chloride to the highly reactive chloroethylene oxide, which subsequently binds covalently to DNA, is a well-documented example of bioactivation leading to carcinogenesis. nih.govlibretexts.orgresearchgate.net This suggests that this compound, as a vinyl epoxide, could potentially react with DNA, although the reactivity would be influenced by the long alkyl chain. Simple vinyl halides are generally oxidized to 2-haloethylene oxides, which are known to alkylate DNA. nih.gov

The interaction of epoxides with macromolecules is a critical factor in their biological effects. While enzymatic hydrolysis by EHs is a detoxification pathway, the inherent electrophilicity of the epoxide ring allows for non-enzymatic reactions with cellular nucleophiles, which can lead to cellular damage if the epoxide is sufficiently reactive and present at high enough concentrations.

| Epoxide Type | Macromolecule | Nucleophilic Residue/Site | Type of Interaction | Reference |

|---|---|---|---|---|

| General Epoxides | Protein | Cysteine, Histidine, Lysine | Covalent modification (alkylation) | acs.org |

| Vinyl Chloride Epoxide | DNA | N7 of Guanine | Covalent binding (alkylation) | nih.govresearchgate.net |

| Vinyl Halides (general) | DNA | Not specified | Alkylation by the corresponding oxide | nih.gov |

| Epoxide Probes | Protein | Histidine | Selective covalent bond formation | researchgate.net |

Degradation Pathways in Chemical Systems

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 2-(Oct-1-en-2-yl)oxirane, the principal abiotic degradation mechanisms are hydrolysis and photo-induced processes.

The strained three-membered ring of an epoxide is susceptible to ring-opening reactions, with hydrolysis being a significant degradation pathway in aqueous environments. wur.nl This reaction can be catalyzed by either acid or base.

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by water. In an unsymmetrical epoxide like this compound, the attack of water can theoretically occur at either of the two carbon atoms of the ring, following a "borderline SN2" mechanism. wur.nl This process typically results in the formation of a diol. The hydrolysis of vinyl epoxides, in particular, has been a subject of study to understand their stability and reactivity. acs.org

Under neutral or base-catalyzed conditions, the ring-opening occurs via a direct SN2 attack of a hydroxide (B78521) ion. This attack generally happens at the less sterically hindered carbon atom of the epoxide ring. wur.nl The rate and outcome of the hydrolysis are influenced by factors such as pH, temperature, and the specific structure of the epoxide. Several studies have investigated the kinetics and mechanisms of hydrolysis for various epoxides, providing insights into their environmental persistence. acs.orgacs.org

Table 1: Examples of Epoxide Hydrolysis Conditions and Findings

| Epoxide | Conditions | Findings | Reference |

|---|---|---|---|

| Styrene Oxide | Neutral, acidic, and basic conditions | Hydrolysis rates and product formation were studied to understand the reaction mechanism. | wur.nl |

| meso-2,3-Epoxybutan-1,4-diyl dibutanoate | Hydrolase-catalyzed hydrolysis | Enantiomerically enriched epoxymonoesters were obtained. lboro.ac.uk | lboro.ac.uk |

| Racemic Styrene Oxide | Fungal hydrolysis (Aspergillus niger and Beauveria sulfurescens) | The two fungal strains showed opposite enantioselectivity in the degradation. wur.nl | wur.nl |

This table presents data for analogous compounds to illustrate the principles of epoxide hydrolysis.

The presence of a carbon-carbon double bond in this compound makes it susceptible to photo-induced degradation. Exposure to light, particularly ultraviolet (UV) radiation, can initiate photochemical reactions.

One major pathway is photo-oxidation, where light, in the presence of oxygen and photosensitizers, can lead to the formation of reactive oxygen species. These species can attack the double bond, potentially leading to the formation of hydroperoxides, which can undergo further reactions to break down the molecule. heraldopenaccess.us The epoxidation of the vinyl bond itself is a possible photo-oxidation outcome, which would result in a diepoxide. rsc.org For unsaturated lipids, photo-oxidation is a known degradation pathway that can lead to the formation of epoxides and other oxygenated products. heraldopenaccess.ustandfonline.com

Photoisomerization of the double bond is another potential process. Furthermore, the interaction between the excited state of the vinyl group and the adjacent epoxide ring could lead to complex intramolecular rearrangements and fragmentation. Studies on other unsaturated systems have shown that photo-oxidation can lead to the formation of various degradation products, including epoxides and carbonyl compounds. rsc.org

Catalytic Degradation Studies

The degradation of this compound can be significantly accelerated by catalysts. These processes are important in both environmental breakdown and synthetic applications.

Various metal catalysts are known to promote the ring-opening of epoxides. Lewis acids, for instance, can coordinate to the epoxide oxygen, activating the ring for nucleophilic attack. Transition metal complexes have been extensively used for both the synthesis and transformation of epoxides. wikipedia.orgresearchgate.net For vinyl epoxides, palladium-catalyzed reactions have been developed that lead to [3+1+1] cyclization products in the presence of other reagents, demonstrating a catalytic pathway for the transformation of the vinyl epoxide structure. researchgate.net

Titanocene-mediated radical reactions offer another catalytic route for epoxide degradation. These reactions proceed via a single electron transfer to the epoxide, generating a radical intermediate that can undergo further reactions, such as cyclization if an unsaturated group is present. mdpi.com The presence of the vinyl group in this compound provides a handle for such intramolecular catalytic reactions. The reactivity of vinyl epoxides towards arynes, for example, has been shown to proceed through a cascade of reactions including a Diels-Alder reaction and ring-opening. nih.gov

Table 2: Catalytic Systems for Transformation/Degradation of Analogous Epoxides

| Catalyst System | Substrate Type | Transformation/Degradation Pathway | Reference |

|---|---|---|---|

| Palladium Complexes | Vinyl Oxiranes | [3+1+1] Cyclization with azides and CO to form oxazolidinones. researchgate.net | researchgate.net |

| Titanocene (Cp₂TiCl) | Unsaturated Epoxides | Radical-mediated 4-exo cyclization. mdpi.com | mdpi.com |

| Tungsten-based Polyoxometalate | Terpene substrates with alkene bonds | Catalytic epoxidation of the double bond. rsc.org | rsc.org |

| Copper(II) Complexes | Vinyl Oxiranes | Catalytic ring expansion to 2,5-dihydrofurans. nsf.gov | nsf.gov |

This table provides examples of catalytic systems used for the transformation of similar epoxide-containing compounds.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 2-(Oct-1-en-2-yl)oxirane?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to avoid skin/eye contact .

- Ensure proper ventilation (e.g., fume hoods) to prevent inhalation of vapors. In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention .

- Store in a cool, dry, well-ventilated area away from oxidizing agents and heat sources .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- IR Spectroscopy : Analyze the epoxide ring’s characteristic C-O-C asymmetric stretching vibrations (~1250–950 cm⁻¹) and confirm substituent vibrations (e.g., alkenyl C=C stretch at ~1640 cm⁻¹) .

- NMR : Use -NMR to identify the oxirane ring protons (δ 3.0–4.0 ppm) and the octenyl chain’s vinyl protons (δ 5.0–5.5 ppm). -NMR can resolve quaternary carbons in the epoxide ring (~50–60 ppm) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Epoxidation of 1-Octene : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate) .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS (m/z 128.21 for [M]) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Basis Sets : Employ correlation-consistent basis sets (e.g., cc-pVTZ) to model electron correlation effects in the strained epoxide ring. Gaussian-type orbitals optimized for oxygen and carbon atoms improve accuracy .

- DFT Calculations : Use B3LYP/6-311++G(d,p) to calculate transition states for nucleophilic attacks (e.g., by amines or water). Analyze Fukui indices to identify electrophilic sites on the oxirane ring .

Q. What role does stereochemistry play in the ring-opening reactions of this compound?

- Methodological Answer :

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with standards .

- Mechanistic Insights : For stereospecific attacks (e.g., by Grignard reagents), employ -labeling or DFT to study regioselectivity. The bulky octenyl group may sterically hinder nucleophilic approaches to one face of the epoxide .

Q. How can this compound derivatives be optimized for pharmaceutical applications?

- Methodological Answer :

- Functionalization : React with amines (e.g., benzylamine) under basic conditions (KCO, THF) to form oxazolidinones. Monitor reaction kinetics via in-situ IR to optimize yield .

- Biological Testing : Use ADMET predictors (e.g., SwissADME) to evaluate logP, solubility, and metabolic stability. Prioritize derivatives with low hepatotoxicity (e.g., ProTox-II scores) .

Q. What analytical strategies resolve contradictions in reported reaction yields for oxirane derivatives?

- Methodological Answer :

- Systematic Review : Follow Cochrane methods to aggregate data from peer-reviewed studies, excluding non-validated sources (e.g., BenchChem). Use funnel plots to detect publication bias .

- Experimental Replication : Control variables like solvent purity (e.g., anhydrous vs. technical-grade DMF) and catalyst aging (e.g., fresh vs. recycled Pd/C) to isolate yield discrepancies .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR Spectroscopy | 1245 cm⁻¹ (C-O-C), 1642 cm⁻¹ (C=C) | |

| -NMR | δ 3.2–3.8 (epoxide), δ 5.3 (vinyl H) | |

| GC-MS | m/z 128.21 ([M]) |

Table 2 : Computational Parameters for Reactivity Studies

| Parameter | Value/Description | Reference |

|---|---|---|

| Basis Set | cc-pVTZ | |

| DFT Functional | B3LYP/6-311++G(d,p) | |

| Solvent Model | PCM (dichloromethane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.